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Compound of Interest

Compound Name: 5-Methoxyquinolin-4-ol

Cat. No.: B1323183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the identification

and structural elucidation of quinoline and its derivatives. Quinoline scaffolds are fundamental

in medicinal chemistry and materials science, making accurate structural verification essential.

This document outlines standard spectroscopic benchmarks and detailed experimental

protocols to assist researchers in cross-referencing their findings with established data.

Spectroscopic Data Comparison
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide unique structural information. The

following tables summarize key quantitative data for the parent quinoline molecule and a

representative derivative, quinoline-2-carboxylic acid, to illustrate the effect of substitution on

spectroscopic readouts.

Table 1: ¹H NMR Spectroscopic Data
¹H NMR spectroscopy provides information on the chemical environment and connectivity of

hydrogen atoms in a molecule. Chemical shifts are reported in parts per million (ppm) relative

to a standard.
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Proton Position Quinoline (in CDCl₃)
Quinoline-2-carboxylic acid

(in DMSO-d₆)

H-2 8.91 ppm (dd) -

H-3 7.38 ppm (dd) 8.30 ppm (d)

H-4 8.13 ppm (dd) 8.20 ppm (d)

H-5 7.72 ppm (d) 8.15 ppm (d)

H-6 7.52 ppm (ddd) 7.75 ppm (t)

H-7 7.65 ppm (ddd) 7.90 ppm (t)

H-8 8.08 ppm (d) 7.85 ppm (d)

COOH - 13.0-14.0 ppm (br s)

d: doublet, dd: doublet of doublets, t: triplet, ddd: doublet of doublet of doublets, br s: broad

singlet

Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy identifies the chemical environment of carbon atoms within a molecule.
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Carbon Position Quinoline (in CDCl₃)[1] Quinoline-2-carboxylic acid

C-2 150.3 ppm 148.5 ppm

C-3 121.1 ppm 129.0 ppm

C-4 136.1 ppm 140.0 ppm

C-4a 128.3 ppm 128.2 ppm

C-5 129.5 ppm 130.5 ppm

C-6 126.5 ppm 127.8 ppm

C-7 127.7 ppm 131.0 ppm

C-8 129.5 ppm 129.8 ppm

C-8a 148.3 ppm 146.0 ppm

C=O - 167.0 ppm

Table 3: Key FT-IR Absorption Bands
Infrared spectroscopy measures the vibrations of bonds within a molecule, providing

information about the functional groups present.[2]
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Vibrational Mode Frequency Range (cm⁻¹) Description

C-H stretching (aromatic) 3100 - 3000 cm⁻¹
Indicates the presence of C-H

bonds on the aromatic rings.

C=C stretching (aromatic) 1620 - 1450 cm⁻¹

Multiple bands corresponding

to the quinoline ring system

vibrations.

C=N stretching ~1580 cm⁻¹

Characteristic vibration of the

nitrogen-containing

heterocyclic ring.[3]

C-H out-of-plane bending 900 - 700 cm⁻¹

These bands are sensitive to

the substitution pattern on the

rings.[4][5]

O-H stretching (for derivatives) 3300 - 2500 cm⁻¹ (broad)

Indicates a carboxylic acid or

hydroxyl group, as in

quinoline-2-carboxylic acid.

C=O stretching (for

derivatives)
1725 - 1700 cm⁻¹

Indicates a carbonyl group

from a carboxylic acid or

ketone.

Table 4: Mass Spectrometry (MS) Fragmentation Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments,

confirming molecular weight and offering structural clues.
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Compound Ionization Mode Precursor Ion (m/z)

Key Fragment Ions

(m/z) and Neutral

Loss

Quinoline EI 129 ([M]⁺•) 102 ([M-HCN]⁺•)[6]

Quinoline-2-carboxylic

acid
ESI+ 174 ([M+H]⁺) 129 ([M+H - CO₂]⁺)[7]

Hydroxyquinolines EI 145 ([M]⁺•)
117 ([M-CO]⁺•), 116

([M-HCN-H]⁺•)[8]

Experimental Workflows and Logical Relationships
The process of cross-referencing spectroscopic data involves a logical workflow from sample

preparation to final structure confirmation. This process ensures that the empirical data

collected rigorously supports the proposed chemical structure.
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Caption: Workflow for Spectroscopic Data Cross-Referencing.
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Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reproducible and

comparable spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol is adapted for the analysis of quinoline derivatives.

Sample Preparation:

Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR or 20-50 mg for ¹³C NMR

experiments.

Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is

fully soluble. DMSO-d₆ is often preferred for polar compounds like carboxylic acids.

Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[9]

If the sample contains particulate matter, filter the solution through a small plug of cotton

wool in a Pasteur pipette directly into the NMR tube.[9]

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle and

a relaxation delay of 1-2 seconds.[10]

Acquire a 1D ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of

scans is required.[11]

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish

connectivity and finalize assignments.
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Protocol 2: Fourier-Transform Infrared (FT-IR)
Spectroscopy
This protocol covers standard sample preparation for solid and liquid quinoline samples.

Sample Preparation (Solids):

KBr Pellet Method: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind

the mixture thoroughly in an agate mortar. Press the mixture into a transparent pellet using

a hydraulic press.

Nujol Mull Method: Grind a few milligrams of the solid sample to a fine powder. Add 1-2

drops of Nujol (mineral oil) and grind to a smooth paste. Spread the paste thinly between

two salt plates (e.g., NaCl or KBr).[12][13]

Sample Preparation (Liquids):

Place 1-2 drops of the pure liquid sample directly between two salt plates to form a thin

film. This is known as running a "neat" spectrum.[13]

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Record a background spectrum of the empty instrument or pure KBr pellet/salt plates.

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[14]

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
This protocol provides a general workflow for the analysis of quinoline compounds.

Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

For complex mixtures or biological samples, sample clean-up or extraction may be

necessary prior to analysis.[15][16]

Data Acquisition:

Introduce the sample into the mass spectrometer. This can be done via direct infusion or,

more commonly, through a chromatographic system like Liquid Chromatography (LC) or

Gas Chromatography (GC).[17]

Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS

and provides characteristic fragmentation, while Electrospray Ionization (ESI) is standard

for LC-MS and typically generates protonated molecules ([M+H]⁺).[6][7]

Acquire the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be

performed to fragment a selected precursor ion and analyze its product ions, revealing

further structural details.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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